[1-(Trifluoromethyl)cyclobutyl]methanol
Description
[1-(Trifluoromethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C6H9F3O and a molecular weight of 154.13 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanol group
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSIEHVSHVIAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285000 | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371917-16-7 | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371917-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(trifluoromethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of [1-(Trifluoromethyl)cyclobutyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [1-(Trifluoromethyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents like or are commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of [1-(Trifluoromethyl)cyclobutyl]halides .
Scientific Research Applications
Chemistry: In chemistry, [1-(Trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclobutyl]methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrophobic interactions and electron-withdrawing effects , while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- [1-(Trifluoromethyl)cyclopropyl]methanol
- [1-(Trifluoromethyl)cyclopentyl]methanol
- [1-(Trifluoromethyl)cyclohexyl]methanol
Comparison: Compared to its analogs, [1-(Trifluoromethyl)cyclobutyl]methanol has a unique four-membered ring structure, which imparts distinct chemical and physical properties. The strain in the cyclobutyl ring can influence its reactivity and stability, making it different from the more stable cyclopropyl and cyclohexyl analogs .
Biological Activity
[1-(Trifluoromethyl)cyclobutyl]methanol is an organic compound characterized by a trifluoromethyl group attached to a cyclobutane ring, along with a hydroxymethyl functional group. Its molecular formula is . The unique structural features of this compound contribute to its potential biological activity, particularly in medicinal chemistry and drug development. This article explores its biological interactions, mechanisms of action, and potential applications based on recent research findings.
The trifluoromethyl group is known for its strong electron-withdrawing characteristics, which significantly influence the compound's reactivity and interactions with biological molecules. The presence of the hydroxymethyl group allows for hydrogen bonding, enhancing the compound's ability to interact with various biomolecular targets.
The biological activity of this compound is primarily attributed to its interactions with molecular targets through:
- Hydrophobic interactions : The trifluoromethyl group enhances lipophilicity, potentially influencing membrane permeability.
- Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, modulating their activity.
- Electron-withdrawing effects : These effects can alter the electronic environment of nearby functional groups, affecting enzyme and receptor interactions.
Antiproliferative Effects
Research into the antiproliferative effects of structurally related compounds indicates that they may inhibit cancer cell growth. For example, compounds similar to this compound have been evaluated for their effects on human cancer cell lines such as HeLa and A549. These studies suggest that modifications in structure can lead to varying degrees of efficacy in inhibiting cell proliferation.
Case Studies
A notable study examined the biological activity of trifluoromethyl-containing compounds, revealing that they could interact effectively with critical cellular targets involved in cancer progression. These findings highlight the importance of further investigating this compound in preclinical models to establish its potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
